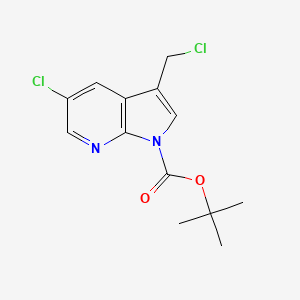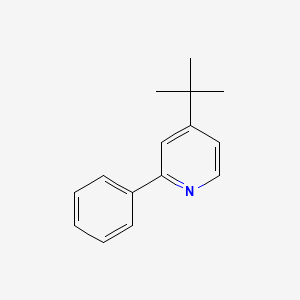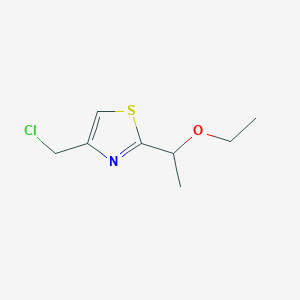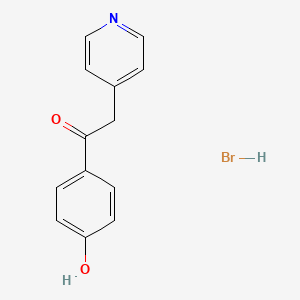
1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide
Overview
Description
This compound is a complex organic molecule that contains a pyridine ring and a phenyl ring. The presence of the hydroxy group (-OH) and the ketone group (C=O) suggest that it may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It contains a pyridine ring attached to a phenyl ring via an ethanone linkage. The phenyl ring has a hydroxy substituent .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse, given the presence of reactive groups like the hydroxy group and the ketone group. It could potentially undergo reactions like condensation, reduction, or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the presence of polar groups, and its overall molecular size .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, a closely related compound, was synthesized without a catalyst or solvent, highlighting a method for creating similar compounds (Percino et al., 2006).
Molecular Structure Determination : The molecular and crystal structure of related compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol has been determined using single-crystal X-ray diffraction, useful for understanding the structural aspects of similar compounds (Percino et al., 2006).
Chemistry and Reactions
Chemical Reactions and Derivatives : The study by Kuzʼmenko, Divaeva, and Morkovnik (2020) illustrates the treatment of related compounds with ω-bromoacetophenones leading to cyclization and the formation of various derivatives, indicating potential chemical pathways for similar compounds (Kuzʼmenko et al., 2020).
Catalytic Applications : Lüning and Marquardt (1999) describe the attachment of a concave pyridine to dendrimers, which can be used as selective catalysts. This suggests potential catalytic applications for similar pyridine-based compounds (Lüning & Marquardt, 1999).
Biological Interactions
DNA Interaction and Docking Studies : A study by Kurt et al. (2020) on similar compounds highlights their DNA binding properties and potential as drug candidates, indicating possible biological interactions of related compounds (Kurt et al., 2020).
Cytotoxicity Studies : Varma et al. (2020) conducted cytotoxicity studies on rhenium(I) complexes with ligands similar to 1-(4-hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide, suggesting the potential for evaluating the cytotoxic nature of related compounds (Varma et al., 2020).
Material Science
- Liquid Crystalline Polyethers : The synthesis of compounds like 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane by Percec and Zuber (1992) points to the potential of similar compounds in creating liquid crystalline polyethers, which could be explored for 1-(4-hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide (Percec & Zuber, 1992).
Future Directions
properties
IUPAC Name |
1-(4-hydroxyphenyl)-2-pyridin-4-ylethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.BrH/c15-12-3-1-11(2-4-12)13(16)9-10-5-7-14-8-6-10;/h1-8,15H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVVAZBHTUJBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




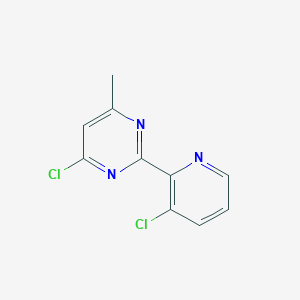
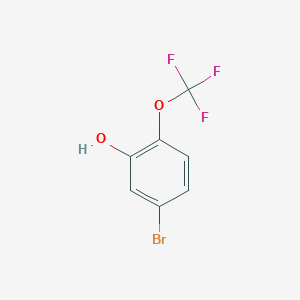
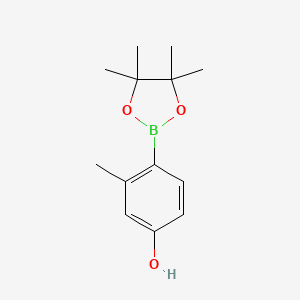
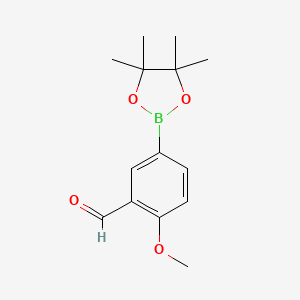
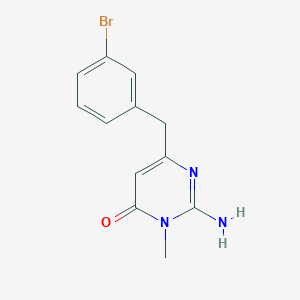
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1441422.png)
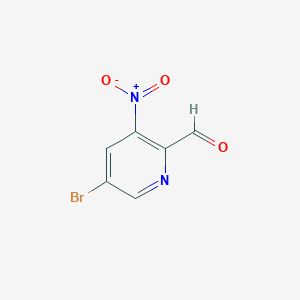
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)
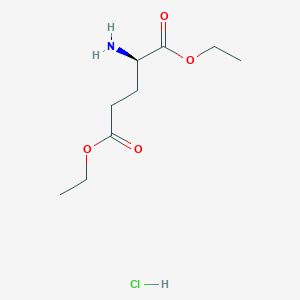
![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
